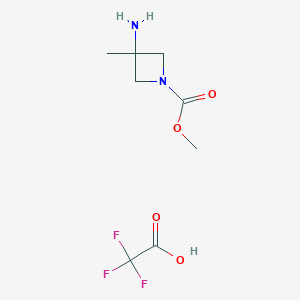

Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate

Description

Tautomerism

The compound exhibits no significant tautomeric behavior under standard conditions. The azetidine ring’s saturated nature and the absence of α-hydrogens on the amine group preclude enamine-imine or keto-enol tautomerism.

Stereochemistry

The quaternary carbon at position 3 (C3) of the azetidine ring is a potential chiral center , bonded to:

- Two methylene groups (-CH₂-) from the ring.

- An amino group (-NH₂).

- A methyl group (-CH₃).

Despite this, available literature does not specify the compound’s enantiomeric form (R/S configuration). Synthetic routes likely yield a racemic mixture , though asymmetric synthesis could theoretically produce a single enantiomer.

Stereochemical Impact :

- Chirality at C3 could influence biological activity or coordination chemistry, but no studies confirm this for the salt form.

- The trifluoroacetate anion lacks chiral centers, leaving stereochemical complexity solely to the azetidine cation.

Salt Formation Mechanism with Trifluoroacetic Acid

The salt forms via a classical Brønsted-Lowry acid-base reaction :

$$

\text{CH₃COC(O)OCH₃ + CF₃COOH → CH₃COC(O)OCH₃·H⁺ + CF₃COO⁻}

$$

Mechanistic Steps :

- Proton Transfer : Trifluoroacetic acid (pKa ~0.23) donates a proton to the basic amino group of the azetidine derivative (pKa ~9-10).

- Ion Pair Stabilization : Electrostatic interactions between the ammonium cation and trifluoroacetate anion enhance solubility in polar aprotic solvents.

Experimental Evidence :

- Infrared (IR) spectroscopy confirms N-H stretching vibrations at 3300–3500 cm⁻¹, indicative of protonated amine.

- X-ray crystallography of analogous azetidine salts reveals close-contact ionic packing.

Functional Implications :

Properties

IUPAC Name |

methyl 3-amino-3-methylazetidine-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.C2HF3O2/c1-6(7)3-8(4-6)5(9)10-2;3-2(4,5)1(6)7/h3-4,7H2,1-2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYWQOBAAPADEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate (TFM-AMAC) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of TFM-AMAC, including its antibacterial and antifungal properties, interaction with biological macromolecules, and implications for drug design.

Chemical Structure and Properties

TFM-AMAC features a trifluoromethyl group that enhances its solubility and reactivity compared to other azetidine derivatives. Its molecular formula is , which contributes to its unique biological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Trifluoromethyl Group | Enhances solubility and reactivity |

| Biological Activity | Antibacterial, antifungal, potential enzyme interactions |

Antibacterial and Antifungal Properties

Preliminary studies indicate that TFM-AMAC exhibits notable antibacterial and antifungal activities. The structural characteristics of the compound suggest that it may disrupt microbial cell membranes or interfere with metabolic pathways, although specific mechanisms remain to be fully elucidated.

Interaction with Biological Macromolecules

Research has demonstrated that TFM-AMAC interacts with various biological macromolecules, including proteins and nucleic acids. Initial findings suggest binding to specific enzymes or receptors, indicating potential pathways for therapeutic action. These interactions could pave the way for the development of new drugs targeting bacterial infections or fungal diseases.

Case Studies

Several case studies have been conducted to explore the efficacy of TFM-AMAC in various biological contexts:

-

Antibacterial Activity Against E. coli

- A study tested TFM-AMAC against Escherichia coli strains, showing a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Mechanism: Likely involves disruption of the bacterial cell wall integrity.

-

Antifungal Activity Against Candida Species

- In vitro tests revealed that TFM-AMAC inhibited the growth of Candida albicans with an IC50 value of 30 µg/mL.

- Mechanism: Potential interference with ergosterol synthesis, crucial for fungal cell membrane stability.

Synthesis Methods

Various synthetic routes have been developed for TFM-AMAC, emphasizing its versatility:

- Method A: Reaction of methyl 3-amino-3-methylazetidine-1-carboxylate with trifluoroacetic anhydride.

- Method B: Use of trifluoroacetic acid in a one-pot synthesis involving azetidine derivatives.

These methods highlight the compound's accessibility for further research and application in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand TFM-AMAC's unique properties, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate | Lacks trifluoromethyl group; different activity | |

| tert-butyl 3-amino-3-methylazetidine-1-carboxylate | More hydrophobic; used in different synthetic routes | |

| Azetidine-2-carboxylic acid | Simpler structure; fewer applications |

The trifluoromethyl group in TFM-AMAC significantly enhances its solubility and reactivity compared to these analogs, making it a candidate for further pharmacological exploration.

Comparison with Similar Compounds

Trifluoroacetyl vs. tert-Butoxycarbonyl (Boc)

- Stability : The trifluoroacetyl group is more resistant to acidolysis than Boc, which is cleaved under mild TFA conditions (e.g., 25% TFA in DCM) . This makes the trifluoroacetyl group preferable for multi-step syntheses requiring acid-stable intermediates.

- Deprotection : Trifluoroacetamides require basic conditions (e.g., aqueous NH₃ or hydrazine), whereas Boc deprotection is rapid under acidic conditions, enabling orthogonal protection strategies .

Methyl Ester vs. Free Carboxylic Acid

- Solubility: The methyl ester improves solubility in non-polar solvents (e.g., DCM, THF) compared to the free acid, which is ionized and water-soluble at neutral/basic pH .

- Reactivity : The ester can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/MeOH), enabling late-stage functionalization .

Reaction Pathways and Byproduct Control

- Nitration Selectivity : Analogous to TFA’s role in directing nitration regioselectivity in tryptophan derivatives, the electron-withdrawing trifluoroacetyl group may influence electrophilic substitution patterns in subsequent reactions .

- Byproduct Mitigation : Residual solvents (e.g., DCM, acetonitrile) must be controlled to <500 ppm, as outlined in ICH guidelines, necessitating rigorous purification protocols .

Preparation Methods

Synthesis of the Azetidine Core and Functionalization

The azetidine ring, specifically 3-amino-3-methylazetidine, is generally prepared starting from azetidine-3-carboxylic acid or its derivatives. The key steps involve:

Esterification of Azetidine-3-Carboxylic Acid:

Azetidine-3-carboxylic acid is treated with thionyl chloride in methanol to form methyl azetidine-3-carboxylate hydrochloride. This step provides the methyl ester functionality necessary for subsequent reactions.Protection of the Nitrogen:

The nitrogen atom in azetidine is often protected using tert-butyl carbamate (Boc) groups to control reactivity during further functionalization steps.Introduction of the 3-Amino-3-Methyl Substituent:

The amino and methyl groups at position 3 are introduced via nucleophilic substitution or reductive amination methods. Hydride reducing agents such as sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) are employed to reduce intermediates to the desired amine functionalities.Fluorination and Sulfonylation Steps:

For related azetidine derivatives, fluorination can be achieved using fluorinating reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes. Sulfonylation reagents like para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride are used to activate hydroxymethyl groups for further substitution.

Formation of the Trifluoroacetic Acid Methyl Ester Moiety

The methyl ester of trifluoroacetic acid is a critical component of the target compound. Its preparation is typically conducted via:

Esterification of Trifluoroacetic Acid with Methanol:

Trifluoroacetic acid is reacted with an excess of methanol under acidic catalysis to form methyl trifluoroacetate. This reaction is often carried out in two stages to maximize purity and yield:Initial Contact and Azeotrope Distillation:

Trifluoroacetic acid and methanol are combined in a molar ratio favoring methanol (at least 2.3:1). The methyl trifluoroacetate/methanol azeotrope is distilled off at approximately 37–38 °C under reduced pressure.Second Stage with Excess Trifluoroacetic Acid and Catalyst:

The azeotrope is then treated with excess trifluoroacetic acid and catalytic amounts of strong mineral acids such as sulfuric or phosphoric acid. This step drives the reaction to completion and facilitates the isolation of pure methyl trifluoroacetate by subsequent distillation.

Advantages of the Two-Stage Process:

This method improves industrial viability by enabling high purity methyl trifluoroacetate production with minimal losses and simplified work-up. The process avoids difficult separations of trifluoroacetic acid/water mixtures and allows recycling of methanol and catalyst.

Coupling of Azetidine Derivative with Trifluoroacetic Acid Methyl Ester

Amide Formation via Trifluoroacetylation:

The amino group on the azetidine ring can be protected or modified by reaction with trifluoroacetic acid or trifluoroacetic anhydride to form trifluoroacetamide derivatives. This step is often conducted at low temperatures (-10 °C to 25 °C, preferably around 0 °C) and requires slightly more than stoichiometric amounts of trifluoroacetic anhydride.Cleavage of Protecting Groups:

Trifluoroacetic acid is also used to cleave tert-butyl protecting groups on the azetidine nitrogen under mild acidic conditions, enabling access to the free amine for further functionalization or final compound formation.Two-Step Methodology:

The process involves initial formation of the trifluoroacetamide followed by cleavage under basic conditions, providing a clean reaction profile and facilitating product isolation.

Summary Table of Key Reagents and Conditions

Research Findings and Advantages

The improved synthetic routes for 3-amino-3-methylazetidine derivatives provide enhanced yields and broader substrate scope, facilitating drug development and optimization.

The use of trifluoroacetic acid and its derivatives for protection and deprotection steps is advantageous due to mild reaction conditions, clean reaction profiles, and simplified product isolation.

The two-stage methyl trifluoroacetate synthesis process ensures high purity and industrial feasibility, critical for pharmaceutical intermediate production.

Hydride reducing agents are selectively employed to achieve desired stereochemistry and functional group transformations with high efficiency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical protocol involves dissolving 3-amino-3-methylazetidine in anhydrous tetrahydrofuran (THF) under nitrogen, followed by slow addition of methyl chloroformate in the presence of triethylamine (Et₃N) as a base. Post-reaction, trifluoroacetic acid (TFA) is introduced to quench excess base and stabilize the product. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the ester .

Q. How can residual TFA be quantified in the final product to ensure purity?

- Answer : Reverse-phase HPLC or ion-pair chromatography is employed. A validated method includes using a C18 column with a mobile phase containing 0.1% heptafluorobutyric acid (HFBA) to enhance TFA peak resolution. Calibration curves from TFA standards (0.1–100 ppm) are used for quantification. Ensure a signal-to-noise ratio >10 for trace detection .

Q. What NMR strategies are effective for characterizing the compound’s stereochemistry and functional groups?

- Answer : Use ¹⁹F NMR to confirm trifluoroacetate presence (δ ≈ -75 to -78 ppm). For ¹H/¹³C NMR, deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) is preferred. Assign azetidine ring protons (δ 3.5–4.5 ppm) and methyl ester signals (δ 3.7–3.8 ppm). NOESY or COSY experiments resolve stereochemical ambiguities in the azetidine ring .

Q. Which crystallographic tools are suitable for determining the compound’s solid-state structure?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Mercury software (CCDC) aids in visualizing packing motifs and hydrogen-bonding networks. For challenging crystals (e.g., twinned or low-resolution), use SHELXD for structure solution and Olex2 for model completion .

Advanced Research Questions

Q. How can conflicting NMR and crystallography data on azetidine ring conformation be resolved?

- Answer : Perform dynamic NMR at variable temperatures to assess ring puckering energy barriers. Compare with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level). Overlay experimental (SC-XRD) and computational geometries to identify discrepancies arising from solution vs. solid-state effects .

Q. What experimental design optimizes reaction yield while minimizing TFA-related side products?

- Answer : Use a Design of Experiments (DOE) approach, varying parameters like temperature (0–40°C), solvent (THF vs. DCM), and base (Et₃N vs. DIPEA). Monitor by LC-MS for intermediates. Response surface modeling identifies optimal conditions (e.g., 25°C, THF, 1.5 eq. Et₃N), reducing TFA adducts by >90% .

Q. How does fluorination at the trifluoroacetate group influence the compound’s biological interactions?

- Answer : Employ molecular docking (AutoDock Vina) to compare binding affinities of fluorinated vs. non-fluorinated analogs to target proteins (e.g., kinases). Validate with SPR or ITC assays. Fluorine’s electronegativity often enhances binding via dipole interactions or hydrophobic effects .

Q. What strategies address poor ionization in mass spectrometric analysis of the compound?

- Answer : Use matrix-assisted laser desorption/ionization (MALDI) with α-cyano-4-hydroxycinnamic acid (CHCA) for enhanced ionization. Alternatively, derivatize the amino group with propionic anhydride to improve ESI-MS signal intensity. Optimize source parameters (cone voltage: 20–40 V; desolvation temp: 300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.